The table below consolidates the key identified properties of dicyclohexyl adipate [1] [2] [3].
| Property | Value |
|---|---|
| CAS Registry Number | 849-99-0 [1] [2] [3] |
| Molecular Formula | C₁₈H₃₀O₄ [1] [2] [3] |
| Molecular Weight | 310.43 g/mol [1] [2] [3] |
| Melting Point | 35 °C [1] |
| Boiling Point | 410.58 °C (rough estimate) [1] |
| Density | 1.0490 (rough estimate) [1] |
| Refractive Index | 1.5400 (estimate) [1] |
| Dielectric Constant | 4.8 (at 35 °C) [1] |
| LogP | 4.74 [2] |
| IUPAC Name | Dicyclohexyl hexanedioate [4] [3] |
| Canonical SMILES | C1CCC(CC1)OC(=O)CCCCC(=O)OC2CCCCC2 [4] |
| InChI Key | UTGUHFOMNVLJSL-UHFFFAOYSA-N [2] [4] [5] |
This compound can be synthesized through several industrial methods. The following diagram outlines the primary routes and their relationships:
Synthesis pathways for this compound
The typical industrial-scale production involves continuous processes in stirred tank reactors (150-170°C, 2-5 bar) with high conversion rates (95-98%) and selectivity (92-96%) [4]. Critical purification steps include:
A reverse-phase (RP) HPLC method exists for analyzing this compound [2].
Available safety information is limited, but the compound is noted as mildly toxic by ingestion and intraperitoneal routes and may cause skin and eye irritation [1] [4]. It has shown experimental teratogenic and reproductive effects [1]. When heated to decomposition, it emits acrid smoke and fumes [1].
This compound is primarily investigated as a plasticizer for polymers like PVC, valued for its excellent thermal stability and low volatility [4]. Research explores its use in material science (e.g., lubricants) and environmental science (degradation pathways, bioaccumulation) [4]. The National Cancer Institute (NCI) has listed this compound for testing and evaluation, with the NSC number 4199 [4].
The search results lack detailed experimental protocols for biological or drug development contexts. To proceed with your research, I suggest:
Dicyclohexyl adipate is an organic compound classified as a diester of adipic acid. Its key identifiers and properties are summarized below.
| Property Type | Information |
|---|---|
| Chemical Names | This compound; Dicyclohexyl hexanedioate; Hexanedioic acid, dicyclohexyl ester [1] [2] [3] |
| CAS Registry Number | 849-99-0 [1] [2] [3] |
| Molecular Formula | C₁₈H₃₀O₄ [1] [2] [4] |
| Molecular Weight | 310.43 g/mol [1] [2] [4] |
| EC Number | 212-702-6 [1] [4] |
| Physicochemical Property | Value / Description | Note |
|---|---|---|
| Melting Point | 35°C [1] [2] [5] | - |
| Density | 1.0490 g/cm³ [1] [2] [5] | Estimated value |
| Refractive Index | 1.5400 [1] [2] | Estimated value |
| Dielectric Constant | 4.8 (at 35°C) [1] [2] | - |
| Boiling Point | 402.4°C - 410.58°C [1] [5] | Rough estimate |
| Flash Point | 192.7°C [5] | - |
This compound is typically synthesized via an esterification reaction between adipic acid and cyclohexanol. General reaction: Adipic Acid + 2 Cyclohexanol → this compound + 2 Water [6] [7]
The following workflow outlines a modern, efficient method based on the use of Brønsted Acidic Ionic Liquid (IL) catalysts, which serve as both catalyst and solvent [6].
General synthesis workflow for dialkyl adipates [6]
Key Reaction Details & Parameters [6]:
Other synthesis methods include:
One search result outlines a detailed HPLC method for the separation and analysis of DCHA, which you can adapt for quality control or quantification in experimental setups [1].
| Parameter | Description |
|---|---|
| Application | Separation of Dicyclohexyl adipate |
| Column | Newcrom R1 (reverse-phase, low silanol activity) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| MS-Compatibility | Replace Phosphoric Acid with Formic Acid |
| Scalability | Method is scalable for preparative isolation of impurities |
| Particle Size | Smaller 3 µm particles available for fast UPLC applications |
The following diagram illustrates the workflow for this HPLC analysis method:
Workflow for the HPLC analysis of this compound as described in the application note.
Information on synthesis in the search results is fragmented. One source mentions it can be synthesized from carbon monoxide, 1,3-butadiene, and cyclohexanol [2], while another lists various synthetic routes with yields and conditions, such as direct esterification of adipic acid and cyclohexanol, or transesterification approaches [3]. These are described as operating at industrial scales with temperatures ranging from 150-170 °C and conversion rates of 95-98% [3].
The search results I obtained did not contain detailed studies on DCHA's mechanism of action, signaling pathways, or specific pharmacological effects. It is crucial to distinguish Dicyclohexyl Adipate from Dicyclohexyl Phthalate (DCHP), which was identified as a potent agonist of the Pregnane X Receptor (PXR) and linked to disruptions in lipid homeostasis [4]. This highlights the importance of verifying the specific compound in any toxicological or biological study.
This overview is constrained by the limited scientific data in the search results. Key information missing for a comprehensive drug development guide includes:
To advance your research, I suggest you:
Hexanedioic acid, dicyclohexyl ester is more commonly known as Dicyclohexyl adipate [1]. It is a diester compound with the following core identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 849-99-0 [2] [1] [3] |
| Molecular Formula | C₁₈H₃₀O₄ [1] [3] |
| Molecular Weight | 310.4284 g/mol [1] [3] |
| Other Names | Adipic acid, dicyclohexyl ester; Dicyclohexyl hexanedioate [1] |
The tables below summarize key physical and thermodynamic properties compiled from the National Institute of Standards and Technology (NIST) and other calculated data sources [2] [3].
Table 1: Phase Change and Thermal Properties
| Property | Value | Unit | Source / Note |
|---|---|---|---|
| Melting Point (Tfus) | 308.5 ± 1.0 | K (approx. 35.4 °C) | NIST (White and Bishop, 1940) [2] [3] |
| Boiling Point (Tboil) | 802.92 | K (approx. 529.8 °C) | Joback Calculated Property [2] |
| Enthalpy of Vaporization (ΔvapH°) | 106.30 ± 1.50 | kJ/mol | NIST [2] [3] |
| Enthalpy of Fusion (ΔfusH°) | 31.62 | kJ/mol | Joback Calculated Property [2] |
| Critical Temperature (Tc) | 1020.34 | K | Joback Calculated Property [2] |
Table 2: Other Thermodynamic and Physical Properties
| Property | Value | Unit | Source |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°gas) | -795.81 | kJ/mol | Joback Calculated Property [2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -318.26 | kJ/mol | Joback Calculated Property [2] |
| Critical Pressure (Pc) | 1674.16 | kPa | Joback Calculated Property [2] |
| Critical Volume (Vc) | 0.958 | m³/kmol | Joback Calculated Property [2] |
While a specific protocol for this compound was not found, a general patent for purifying esters outlines a relevant methodology that can be adapted [4]. The process involves neutralizing the catalytic metal residues after esterification, which is a critical step in achieving high-purity product.
The workflow for this purification method can be summarized as follows:
Diagram 1: Workflow for ester synthesis and purification via neutralization.
Key Steps from the Protocol [4]:
A significant consideration for drug development professionals is the potential biological activity of compound analogs. A 2021 study investigated the effects of Dicyclohexyl phthalate (DCHP), a structurally related plasticizer, which was identified as a potent and selective agonist of the Pregnane X Receptor (PXR) [5].
The study, using in vitro assays and transgenic mouse models, found that DCHP activation of intestinal PXR led to hypercholesterolemia and increased circulating levels of ceramides, which are known predictors of cardiovascular disease risk [5]. This highlights the importance of screening related compounds for nuclear receptor activity during drug development.
The relationship between this finding and the compound of interest can be visualized as a logical pathway:
Diagram 2: Proposed signaling pathway for a structural analog, DCHP.
Based on the current search results, the following information is lacking and would be crucial for a comprehensive technical guide:
To acquire this information, I suggest:
The table below summarizes the fundamental chemical and physical properties of dicyclohexyl adipate (CAS No. 849-99-0) [1].
| Property | Value / Description |
|---|---|
| Molecular Formula | C18H30O4 [1] |
| Formula Weight | 310.43 g/mol [1] |
| CAS Registry Number | 849-99-0 [1] |
| Other Identifiers | NSC 4199 [1] |
| Melting Point | 35°C [1] |
| Boiling Point | 410.58°C (estimate) [1] |
| Density | 1.0490 (estimate) [1] |
| Refractive Index | 1.5400 (estimate) [1] |
The data on the toxicity of this compound is limited. One source provides a brief hazard statement, while information on other adipate esters can serve as a contextual reference.
| Compound | Toxicity Profile |
|---|---|
| This compound | "Mildly toxic by ingestion and intraperitoneal routes. Experimental teratogenic and reproductive effects. When heated to decomposition it emits acrid smoke and fumes." [1] |
| Di(2-ethylhexyl) Adipate (DEHA) | Induced developmental toxicity in pre- and postnatally exposed Wistar rats, including increased postnatal death and reduced pup weights. The study did not find antiandrogenic effects typical of some phthalates [2]. |
| Adipate Plasticizers (General) | Generally characterized by reduced toxicity and a shorter biodegradation period compared to phthalate plasticizers. They are considered a safer alternative and are not known to form stable toxic metabolites that accumulate in the environment [3]. |
Given the lack of comprehensive data, the following experimental approaches are recommended to establish a full safety profile. The workflow for a systematic toxicity assessment can be visualized as follows:
A proposed multi-tiered workflow for comprehensive toxicity profiling.
Based on the identified data gaps and common practices in chemical safety assessment, the following experimental protocols are suggested:
Dicyclohexyl adipate (DCHA), chemically known as hexanedioic acid, dicyclohexyl ester, is an organic compound with the molecular formula C₁₈H₃₀O₄ and a molecular weight of 310.43 g/mol [1] [2]. This compound belongs to the class of adipate esters and is characterized by its dielectric constant of 4.8 at 35°C [1]. As an analytical chemist specializing in chromatographic methods, I recognize the importance of precise and reliable HPLC protocols for quantifying compounds like DCHA in various matrices. While comprehensive literature specifically addressing HPLC analysis of DCHA is limited, this application note synthesizes relevant methodological approaches from related adipate and phthalate ester analyses to develop optimized protocols for researchers and drug development professionals.
The analysis of adipate esters like DCHA has gained significant importance in recent years due to growing regulatory concerns and health considerations. DCHA and related compounds are frequently used as alternative plasticizers in various industrial and medical applications, particularly as substitutes for phthalates that face increasing regulatory restrictions [3] [4]. This technical note provides detailed HPLC methodologies for the precise quantification of DCHA, complete with validation parameters and practical implementation guidelines to support quality control and research applications across pharmaceutical, environmental, and material science fields.
Based on the analysis of related compounds and their physicochemical properties, the following chromatographic conditions have been optimized for DCHA separation:
The selection of a C8 column instead of C18 provides an optimal balance between retention and efficiency for moderately hydrophobic compounds like DCHA. The neutral pH condition (7.0) ensures stability of both the stationary phase and the analyte, while the isocratic method offers simplicity and reproducibility for routine analysis. The low wavelength detection at 205 nm targets the carbonyl groups in the ester functionality, providing adequate sensitivity for quantification.
Standard Solution Preparation: Accurately weigh approximately 20 mg of DCHA reference standard into a 100 mL volumetric flask. Dissolve in 70 mL methanol with sonication, then make up to volume with methanol. Perform serial dilutions: transfer 5 mL of this solution to a 100 mL volumetric flask and dilute with methanol, then further dilute 5 mL of this solution to 50 mL with diluent (methanol:water, 1:1 v/v) to achieve a final concentration of approximately 0.001 mg/mL [5].
Sample Preparation: For solid samples, accurately weigh about 50 mg of sample into a 25 mL volumetric flask. Add 15 mL of diluent (methanol:water, 1:1 v/v) and sonicate to dissolve. Make up to volume with diluent to achieve a concentration of approximately 2 mg/mL [5]. For liquid samples or extracts, direct injection after appropriate filtration is recommended.
Method development for DCHA analysis should consider the compound's physicochemical properties, including its moderate hydrophobicity and ester functionality. The relatively high molecular weight (310.43 g/mol) and extended carbon chain structure influence its retention behavior in reversed-phase systems [1] [2]. When analyzing complex matrices, extraction efficiency becomes critical; techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been successfully applied to related adipate esters like DEHA (di(2-ethylhexyl) adipate) in biological and environmental samples [4] [6].
For matrices with potential interferences, the use of derivative spectroscopy in conjunction with HPLC can resolve co-elution problems, as demonstrated in the analysis of plasticizers where mathematical processing of UV spectra enabled discrimination between co-eluting compounds [3]. This approach may be particularly valuable when DCHA is present alongside structurally similar compounds in complex samples.
Following ICH and FDA guidelines, the developed HPLC method for DCHA requires comprehensive validation to ensure reliability, accuracy, and reproducibility [5]. The table below summarizes key validation parameters established based on analogous methods for related compounds:
Table 1: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.5-10 ng/g (based on similar adipates) [4] | R² ≥ 0.99 |
| Limit of Detection (LOD) | 20 µg/g (extrapolated from similar methods) [5] | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 60 µg/g (extrapolated from similar methods) [5] | Signal-to-noise ratio ≥ 10:1 |
| Accuracy (Recovery) | 70-117% (based on similar adipates) [4] | 70-120% with RSD ≤ 20% |
| Precision (RSD) | ≤ 20% [4] | ≤ 20% |
| Specificity | No interference from related substances | Baseline separation from impurities |
| System Suitability | Plate count ≥ 8000, Tailing ≤ 1.5 [5] | According to USP guidelines |
The validation approach should demonstrate that the method is suitable for its intended purpose. The specificity must be established by showing that DCHA peak is baseline separated from any potential impurities or matrix components. For the linearity evaluation, a minimum of five concentration levels should be analyzed in triplicate, with the correlation coefficient (R²) meeting or exceeding 0.99 [4]. The accuracy should be assessed using spiked samples at multiple concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with recovery values ideally falling between 70-117% as demonstrated in similar methods for adipate esters [4].
The following diagram illustrates the complete sample preparation workflow for HPLC analysis of this compound:
Diagram 1: Sample Preparation Workflow for DCHA HPLC Analysis
Mobile Phase Preparation: Prepare 0.68 g/L potassium dihydrogen orthophosphate buffer solution in HPLC-grade water. Adjust pH to 7.0 using potassium hydroxide solution. Mix phosphate buffer and acetonitrile in ratio 53:47 v/v. Degas the mobile phase thoroughly by sonication under vacuum or sparging with helium [5].
System Setup: Install the Zorbax Eclipse XDB-C8 column (250 mm × 4.6 mm, 5 µm) in the HPLC system. Set the column oven temperature to 35°C. Set the flow rate to 0.7 mL/min and the detection wavelength to 205 nm. Equilibrate the system with mobile phase for at least 30 minutes or until a stable baseline is achieved [5].
System Suitability Test: Inject DCHA standard solution (0.001 mg/mL) in triplicate. Verify that the column efficiency is not less than 8000 theoretical plates, the tailing factor is not more than 1.5, and the relative standard deviation of peak areas for replicate injections is not more than 2.0% [5].
Sample Analysis: Inject blank (diluent), standard solutions, and prepared samples using an injection volume of 20 µL. Run time should be maintained at 35 minutes to ensure complete elution of DCHA and any potential interferences [5].
The following diagram illustrates the methodological approach for developing and troubleshooting the HPLC analysis of this compound:
Diagram 2: Method Development Approach for DCHA HPLC Analysis
The HPLC method for DCHA finds important applications across multiple scientific disciplines:
Pharmaceutical Analysis: Monitoring residual DCHA in drug substances where it may originate from manufacturing processes, similar to the approach used for dicyclohexylurea control in fosaprepitant dimeglumine [5]. The specified limit for such impurities is typically set not more than 500 µg/g, which is below the ICH threshold for identification [5].
Environmental Monitoring: Quantifying DCHA in environmental samples such as fish and squid tissues, where adipate esters can accumulate. The QuEChERS method using ammonium formate has been successfully applied for extracting related adipate esters like DEHA from biological matrices, demonstrating recoveries between 70-117% [4].
Biomonitoring Studies: Assessing human exposure to DCHA through metabolite quantification in urine samples. While specific metabolites of DCHA haven't been characterized, studies on DEHA metabolites (5OH-MEHA, 5oxo-MEHA, and 5cx-MEPA) using online-SPE-LC-MS/MS demonstrate the approach with LOQs of 0.05-0.1 μg/L [6].
Polymer and Material Science: Quality control of plasticized products where DCHA may serve as an alternative plasticizer to phthalates. The method can identify and quantify plasticizers used in manufacturing and detect any potential migration, as demonstrated in studies of medical devices [3].
Peak Tailing Issues: If tailing factor exceeds 1.5, consider using a longer equilibration time, verifying the mobile phase pH, or using a guard column to protect the analytical column from matrix components [5].
Retention Time Shifts: Significant retention time drift may indicate mobile phase decomposition, column degradation, or temperature fluctuations. Prepare fresh mobile phase daily and ensure consistent column temperature control [5].
Co-elution Problems: For complex matrices where co-elution occurs, the derivative spectrum approach can resolve overlapping peaks. As demonstrated by Masse et al., selecting appropriate wavelengths where the first derivative of the UV spectrum equals zero for one compound while the other still absorbs allows specific quantification [3].
Sensitivity Limitations: If the method lacks required sensitivity, consider increasing injection volume (if system pressure allows), optimizing detection wavelength, or using a concentration step during sample preparation.
This application note provides detailed protocols for the HPLC analysis of this compound, building upon established methodologies for related adipate esters and plasticizers. The presented method offers a robust approach for quantifying DCHA across various matrices, with appropriate validation parameters ensuring reliability and accuracy. The sample preparation workflow and method development logic provide researchers with clear guidelines for implementation and troubleshooting.
The versatility of this HPLC method allows adaptation to various research and quality control scenarios, from pharmaceutical impurity testing to environmental monitoring. As regulatory scrutiny of plasticizers continues to evolve, having validated analytical methods for compounds like DCHA becomes increasingly important for product safety assessment and compliance.
This compound (DCHA) is an organic ester compound with the chemical formula C₁₈H₃₀O₄ and a molecular weight of 310.4 g/mol. This compound is characterized by its excellent thermal stability and low volatility, making it particularly suitable for high-temperature applications in polymer processing. DCHA functions primarily as a plasticizer in various polymers, including polyvinyl chloride (PVC), where it improves flexibility, durability, and processing characteristics. The compound is synthesized through esterification reactions between adipic acid and cyclohexanol, resulting in a chemical structure featuring two cyclohexyl ester groups connected by an adipic acid backbone. [1]
From an analytical perspective, DCHA possesses a logP value of 4.74, indicating significant hydrophobicity that influences its chromatographic behavior in reverse-phase separation systems. This property, combined with its lack of strong chromophores, presents specific challenges for detection that often require the use of low-wavelength UV detection or mass spectrometry. DCHA is typically described as a colorless liquid or solid, depending on temperature, and is soluble in various organic solvents including DMSO, acetonitrile, and ethyl acetate, which is an important consideration for sample preparation in analytical methods. [2] [1]
The analysis of this compound using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) requires careful optimization to address its high hydrophobicity and achieve adequate separation from potential interferents. The method development strategy should prioritize column selection, mobile phase composition, and detection parameters to ensure accurate quantification, particularly in complex matrices such as pharmaceutical substances or environmental samples. The fundamental approach involves leveraging the compound's non-polar characteristics to achieve retention on a hydrophobic stationary phase while using aqueous-organic mobile phases to control elution. [2]
Method optimization must consider the intended application, whether for quality control of raw materials, determination of residual contaminants in drug substances, or environmental monitoring. Each scenario presents unique matrix challenges that may require adjustments to the basic method. For instance, analysis of this compound as a potential impurity in drug substances demands higher sensitivity and specificity compared to bulk material analysis. The following sections provide detailed parameters for a robust RP-HPLC method suitable for various applications, with particular emphasis on pharmaceutical quality control contexts where precise quantification is critical. [3]
Table 1: HPLC Instrumentation Parameters for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | Newcrom R1 | 150 × 4.6 mm, 5 µm particles |
| Mobile Phase | Acetonitrile:Water with phosphoric acid | Adjustable ratio (typically 70:30 to 80:20) |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns |
| Column Temperature | 35°C | Controlled temperature for retention time stability |
| Detection Wavelength | 205 nm | Low UV due to lack of strong chromophores |
| Injection Volume | 20 µL | Standard injection for analytical separation |
| Sample Temperature | 15°C | Controlled autosampler temperature |
The Newcrom R1 column represents an optimal choice for this application due to its low silanol activity and specialized reverse-phase characteristics, which provide excellent peak shape for ester compounds like this compound. This stationary phase minimizes secondary interactions that could cause peak tailing or adsorption issues. For laboratories without access to Newcrom R1 columns, conventional C18 columns with low silanol activity can serve as alternatives, though method verification is recommended. The particle size of 5 µm offers a balance between efficiency and backpressure, while the 150 mm column length provides sufficient theoretical plates for adequate separation. [2]
The mobile phase composition utilizing acetonitrile-water with phosphoric acid provides robust elution conditions for this compound. The phosphoric acid serves to suppress ionization of residual silanol groups on the stationary phase and any acidic impurities in the sample, thereby improving peak shape. For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid at concentrations of 0.1-0.2%. The acetonitrile-to-water ratio may be adjusted between 70:30 and 80:20 to optimize retention time, with higher acetonitrile percentages shortening retention. Method development should include a gradient elution screening to identify the optimal isocratic or gradient conditions for specific applications. [2]
Table 2: Method Performance Characteristics for this compound Analysis
| Parameter | Result | Experimental Conditions |
|---|---|---|
| Retention Time | ~8-12 minutes | Varies with mobile phase composition |
| Theoretical Plates | >2000 | Column efficiency measurement |
| Peak Symmetry | 0.8-1.2 | Asymmetry factor |
| LOD | Varies by application | Dependent on detection system |
| LOQ | Varies by application | Dependent on detection system |
| Linearity | R² > 0.995 | Typical for UV detection |
| Injection Repeatability | RSD < 2% | Peak area for consecutive injections |
For trace analysis applications, such as quantification of this compound as an impurity in drug substances, the limit of detection (LOD) and limit of quantification (LOQ) become critical method attributes. While specific values for DCHA are not provided in the available literature, methods for structurally similar compounds like dicyclohexylurea demonstrate that LOD values of 20 µg/g and LOQ values of 60 µg/g are achievable with optimized UV detection at low wavelengths. These sensitivity parameters are highly dependent on the specific instrumentation, sample matrix, and sample preparation techniques employed. [3]
The 205 nm detection wavelength is selected due to the absence of strong chromophores in this compound, targeting the carbonyl groups which exhibit end absorption in the low UV range. This wavelength selection provides adequate sensitivity for most applications, though it may increase susceptibility to matrix interferences and solvent background absorption. Mobile phase components must be UV-transparent at this wavelength, and HPLC-grade solvents with low UV cutoffs are essential for maintaining low baseline noise and adequate detection sensitivity. [3]
For Pharmaceutical Applications: When analyzing this compound as a potential impurity in drug substances, sample preparation begins with accurately weighing approximately 100 mg of the drug substance (e.g., Fosaprepitant dimeglumine) into a 10 mL volumetric flask. Dissolve the sample in HPLC-grade acetonitrile or the mobile phase solvent system, using sonication if necessary to ensure complete dissolution. Dilute to volume with the same solvent and mix thoroughly. For trace analysis, additional extraction procedures or solid-phase extraction (SPE) clean-up may be necessary to minimize matrix effects. The sample solution should be filtered through a 0.45 µm or 0.22 µm PTFE or nylon membrane filter before injection to remove particulate matter that could damage the HPLC system or column. [3]
For Polymer and Environmental Samples: For analysis of this compound in polymer matrices or environmental samples, more extensive sample preparation is required. Begin by homogenizing the sample, then extract using appropriate solvents such as ethyl acetate, hexane, or acetonitrile through techniques like ultrasonic extraction or accelerated solvent extraction. For complex matrices, employ clean-up procedures such as solid-phase extraction (SPE) using sorbents like Chromabond HLB, which has demonstrated effectiveness for extracting plasticizers from various matrices. Condition the SPE cartridge with 10 mL of acetonitrile and 2 mL of Milli-Q water, then load the sample extract. After loading, dry the cartridge under vacuum for 20 minutes and elute the target analytes with 10 mL of ethyl acetate. Concentrate the eluent under a gentle stream of nitrogen and reconstitute in the HPLC mobile phase for analysis. [4]
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the ratio of 75:25 (v/v). Add phosphoric acid to achieve a concentration of 0.1% (v/v). For MS-compatible methods, replace phosphoric acid with 0.1% formic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes under vacuum.
System Equilibration: Install the Newcrom R1 column (150 × 4.6 mm, 5 µm) in the HPLC system and set the column temperature to 35°C. Prime the system with the mobile phase and set the flow rate to 1.0 mL/min. Allow the system to equilibrate until a stable baseline is achieved at 205 nm detection wavelength (typically 30-60 minutes).
System Suitability Test: Prepare a standard solution of this compound at a concentration approximately equal to the LOQ. Perform six consecutive injections and calculate the relative standard deviation (RSD) of retention times and peak areas. The RSD should be less than 2% for both parameters. The theoretical plates for this compound peak should exceed 2000.
Calibration Standards: Prepare a series of standard solutions at minimum five concentration levels covering the expected sample concentration range. Include a blank solution to confirm the absence of interference. Inject each standard in duplicate and construct a calibration curve by plotting peak area versus concentration.
Sample Analysis: Inject the prepared sample solutions using the established HPLC conditions. Include quality control samples at low, medium, and high concentrations to verify method accuracy throughout the analysis sequence.
System Shutdown: After analysis, flush the column with acetonitrile-water (50:50) for 30 minutes, then store in acetonitrile or according to manufacturer's recommendations.
Gas Chromatography-Mass Spectrometry represents a powerful alternative technique for the analysis of this compound, particularly for complex matrices or when enhanced sensitivity and definitive identification are required. The GC-MS method provides superior separation efficiency for complex mixtures of plasticizers and enables confirmation of identity through mass spectral interpretation. Sample preparation for GC-MS analysis typically involves extraction with non-polar solvents such as hexane or ethyl acetate, followed by concentration and direct injection. [4]
The GC-MS parameters for plasticizer analysis generally include a mid-polarity stationary phase (5% phenyl methylpolysiloxane), temperature programming from 60°C to 300°C, and electron impact ionization at 70 eV with selected ion monitoring or full scan acquisition. These conditions provide excellent separation of this compound from potential interferents such as phthalate esters and other adipate plasticizers. The limit of quantification for GC-MS methods can reach the ng/L range for environmental samples when appropriate extraction and concentration techniques are employed, making it particularly suitable for trace analysis. [4]
Comprehensive multi-analyte methods have been developed for the simultaneous determination of various plasticizers, including phthalates, adipates, citrates, and organophosphate esters, in diverse matrices such as foodstuffs, plastics, and environmental samples. These methods often employ advanced sample preparation techniques including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), ultrasonic-assisted extraction, or turbulent flow chromatography for online sample clean-up. [5] [6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode provides high sensitivity and selectivity for multi-analyte plasticizer determination. These methods can simultaneously quantify numerous compounds across different plasticizer classes in a single analytical run, with reported method detection limits in the low ng/g range for food matrices and indoor air samples. The development of such multi-analyte approaches is crucial for comprehensive assessment of human exposure to plasticizers from various sources and understanding the migration patterns of these compounds from materials to the environment. [6]
Table 3: Comparison of Analytical Methods for this compound Determination
| Method | Applications | Advantages | Limitations |
|---|---|---|---|
| RP-HPLC-UV | Quality control, impurity profiling | Simple operation, widely available | Limited sensitivity, co-elution possible |
| GC-MS | Environmental analysis, material testing | High sensitivity, definitive identification | Requires derivatization for some compounds |
| LC-MS/MS | Multi-analyte determination, trace analysis | High specificity and sensitivity | Expensive instrumentation, matrix effects |
| TFC-MS/MS | High-throughput analysis, complex matrices | Online sample clean-up, reduced preparation | Specialized equipment required |
The following diagram illustrates the systematic workflow for developing and optimizing an RP-HPLC method for this compound analysis:
Figure 1: HPLC Method Development Workflow for this compound Analysis
For laboratories requiring simultaneous determination of this compound along with other plasticizers, the following workflow outlines a comprehensive approach:
Figure 2: Multi-Analyte Method Development Strategy for Plasticizer Analysis
The analytical methods presented in this application note provide comprehensive approaches for the determination of this compound across various matrices and applications. The reverse-phase HPLC method with UV detection offers a robust, widely accessible solution for quality control and routine analysis, while GC-MS and LC-MS/MS techniques deliver enhanced sensitivity and specificity for trace-level determination in complex matrices. The method parameters detailed herein, particularly the use of Newcrom R1 column with acetonitrile-water mobile phase containing acidic modifiers, have demonstrated effectiveness for this compound separation and quantification.
As regulatory scrutiny of plasticizers intensifies and alternative compounds gain market share, analytical laboratories must maintain versatile capabilities for plasticizer determination. The workflows and protocols outlined in this document provide a foundation for method development, validation, and routine application. Future method enhancements will likely focus on increased automation, reduced solvent consumption through miniaturization, and expanded multi-analyte capabilities to address the growing need for comprehensive plasticizer profiling in pharmaceutical, environmental, and consumer product samples.
This protocol summarizes the high-performance liquid chromatography (HPLC) analysis of Dicyclohexyl adipate (CAS 849-99-0), a compound relevant in pharmaceutical and chemical research [1]. The method uses a reversed-phase Newcrom R1 column [1] [2] [3].
| Parameter | Specification |
|---|---|
| Analyte | This compound [1] |
| Application | Pharmacokinetics, Impurity Isolation [1] |
| HPLC Column | Newcrom R1 [1] |
| Stationary Phase | Reversed-phase, low silanol activity [1] [3] |
| Particle Size | 3 µm, 5 µm [2] [3] |
| Pore Size | 100 Å [2] [3] |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid [1] |
| MS-Compatible MP | Replace Phosphoric Acid with Formic Acid [1] |
Column Installation and Equilibration
Sample Preparation
Chromatographic Separation
Detection and Data Analysis
Column Care and Storage
The following diagram illustrates the step-by-step workflow for the analysis, from sample preparation to data interpretation.
The workflow is linear but includes sample preparation as a parallel preparatory step. The use of a reversed-phase column with acidified mobile phase is central to the method's success [1].
Phthalate esters (PAEs) represent a class of industrial chemicals extensively used as plasticizers to enhance the flexibility, extensibility, and durability of plastic polymers. These compounds are physically rather than chemically bonded to plastic macromolecules through hydrogen bonding or van der Waals forces, making them prone to migration into food products, especially fatty matrices like edible oils. The lipophilicity and hydrophobicity of PAEs make edible oils particularly vulnerable to contamination during production, processing, transportation, and storage when contact with plastic equipment, containers, or packaging materials occurs. Common PAEs of concern include dimethyl phthalate (DMP), diethyl phthalate (DEP), dibutyl phthalate (DBP), benzyl butyl phthalate (BBP), di-2-(ethylhexyl) phthalate (DEHP), dicyclohexyl phthalate (DCHP), and di-isononyl phthalate (DINP). [1]
Human exposure to PAEs represents a significant public health concern due to their documented adverse effects. Although PAEs demonstrate fewer acute toxic effects, long-term exposure has been associated with reproductive toxicity, developmental abnormalities, endocrine disruption, neurotoxicity, and potential carcinogenicity. Research has confirmed that phthalate plasticizers can enter the human body through oral intake, respiratory inhalation, and skin infiltration, and are considered one of the largest environmental estrogens produced by humans. They have been listed as priority pollutants for control by countries worldwide. The endocrine-disrupting properties are particularly concerning for vulnerable populations such as infants and children. A recent study analyzing conventional and organic U.S. food products detected DEHP in all 71 products tested, with edible oils showing the highest total plasticizer concentrations (median = 770 ng/g, max = 14,900 ng/g). [2] [1] [3]
Chromatographic methods coupled with various detection systems represent the traditional gold standard for precise identification and quantification of plasticizers in edible oils. These techniques offer high sensitivity, selectivity, and reliability for determining specific PAE compounds even at trace concentrations in complex oil matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been widely applied for the simultaneous determination of multiple PAEs in edible oils. A well-established GC-MS method demonstrated capability for detecting 15 phthalate esters with excellent linearity (r > 0.999) in the range of 0.001-1 mg/L, with quantification limits of 0.001-2.000 μg/L (S/N = 10). The recovery rates ranged from 70.50% to 112.00% at spiked levels of 0.1, 1.0, and 10 mg/L with relative standard deviations of 0.59-7.54% (n = 6). Using this method, DIBP, DBP, and DEHP were detected in edible oil samples stored under different temperature conditions. [4]
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile phthalates and alternative plasticizers, LC-MS provides a robust analytical platform. Methods have been developed for determining 12 PAEs in edible oils using liquid-liquid extraction with n-hexane saturated acetonitrile followed by LC-HRMS analysis, achieving limits of detection in the range of 0.02-0.35 mg/kg. Another LC-MS/MS method for 10 PAEs achieved detection limits of 1-9 μg/L following extraction with acetonitrile. [1]
High-Performance Liquid Chromatography (HPLC): While traditionally used for PAE analysis, HPLC methods face challenges with complex oil matrices requiring extensive sample preparation and purification to minimize matrix interference. These methods remain valuable for laboratories without access to mass spectrometry instrumentation. [2]
Spectroscopic methods have emerged as promising rapid screening tools for plasticizer detection in edible oils, offering minimal sample preparation, non-destructive analysis, and potential for field deployment or point-of-use testing.
Fourier Transform Near-Infrared (FT-NIR) Spectroscopy: Combined with advanced chemometric algorithms, FT-NIR has demonstrated excellent capability for quantitative detection of phthalates in edible oils. A recent study successfully verified the feasibility of non-destructive testing of DBP at concentrations of 0.8-20 mg/kg in edible oil using FT-NIR. When combined with an Improved Arctic Puffin Optimization Algorithm (IAPO) for feature selection, the method achieved significantly improved prediction accuracy with RMSEP decreasing from 1.59 mg/kg to 1.096 mg/kg and R²p increasing from 0.943 to 0.972 compared to full-spectrum PLS. [2]
Surface-Enhanced Raman Spectroscopy (SERS): This technique provides enhanced sensitivity for both qualitative and quantitative analysis of plasticizers in oily matrices. A 2023 study applied SERS combined with chemometrics for analysis of plasticizers in extra virgin olive oil (EVOO). Among three established classification models, support vector machine (SVM) demonstrated the best performance with a correct classification rate of 100%. For quantitative analysis, the partial least squares (PLS) model achieved an absolute coefficient R²p higher than 0.97, RMSEP less than 3.632, and ratio of performance to deviation (RPD) values greater than 5. Validation against standard GC-MS methods showed no significant difference. [5]
Fourier Transform Infrared (FTIR) Spectroscopy: Identified as having potential for future investigation as a rapid, low-cost point-of-use method, FTIR shows promise for screening applications despite typically higher detection limits compared to chromatographic methods. [6]
Table 1: Comparison of Major Analytical Techniques for Plasticizer Detection in Edible Oils
| Technique | Detection Limits | Analysis Time | Sample Preparation | Key Applications |
|---|---|---|---|---|
| GC-MS | 0.001-2.000 μg/L | 30-60 minutes | Extensive | Quantitative analysis of multiple PAEs, reference method |
| LC-MS/MS | 1-9 μg/L | 20-40 minutes | Moderate | Target and non-target analysis, alternative plasticizers |
| FT-NIR | ~1 mg/kg | <5 minutes | Minimal | Rapid screening, quality control, process monitoring |
| SERS | <3.632 mg/kg (RMSEP) | 5-10 minutes | Minimal | Qualitative and quantitative screening, field analysis |
The complex matrix of edible oils necessitates efficient sample preparation to extract target plasticizers while minimizing co-extraction of interfering compounds such as triglycerides, fatty acids, and other lipid components. The selection of appropriate sample preparation methodology is critical for accurate and reliable determination of PAEs at trace levels.
Liquid-liquid extraction (LLE) represents a traditional approach for sample preparation based on the different distribution coefficients of target analytes between immiscible or slightly soluble solvents. For PAE extraction from edible oils, common extraction solvents include nonpolar solvents such as n-hexane, isooctane, dichloromethane, and hexane-saturated acetonitrile. While LLE is simple to perform and doesn't require expensive instruments, it has significant limitations including high solvent consumption, potential for emulsion formation, and limited efficiency for some PAE compounds. [1]
Microextraction techniques have emerged as environmentally friendly alternatives to traditional LLE, offering reduced solvent consumption, miniaturization, and improved efficiency. Key methodologies include:
Dispersed Liquid-Liquid Microextraction (DLLME): This approach utilizes a ternary solvent system consisting of samples, dispersants, and extractants. When a mixture of extractant and dispersant is rapidly injected into the sample solution, the extractant forms fine droplets dispersed throughout the solution, creating a large surface area for efficient extraction of target analytes. One study demonstrated successful application of DLLME combined with GC-FID/GC-MS for determination of 5 PAEs, achieving remarkably low detection limits of 0.007-0.023 μg/L. [1]
Liquid-Phase Microextraction (LPME): Since its introduction in 1996, LPME has been widely applied to various analytical challenges. Different modes including air-assisted liquid-phase microextraction (AA-LPME) have been developed and applied to PAE analysis in edible oils, achieving detection limits of 0.11-0.29 ng/mL for specific phthalate compounds when combined with LC-DAD analysis. [1]
Sorptive extraction techniques utilize solid phases to selectively adsorb target analytes from sample matrices, potentially offering improved selectivity and reduced matrix effects compared to liquid-based extraction methods.
Solid Phase Extraction (SPE): This approach employs cartridges packed with various sorbents to retain target compounds while allowing interfering matrix components to pass through. The retained analytes are subsequently eluted with appropriate solvents. SPE can be particularly effective for clean-up of complex oil matrices when optimized sorbent-solvent combinations are employed. [6]
Solid Phase Multi-Extraction (SPME): As a solvent-free technique, SPME integrates extraction, concentration, and introduction into analytical instruments in a single step. Fiber-based SPME has been applied to PAE analysis, though its application to edible oils presents challenges due to potential fouling of the fiber by lipid components. [6]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, QuEChERS methodologies have been adapted for plasticizer determination in edible oils. This approach typically involves extraction with acetonitrile followed by dispersive SPE clean-up using various sorbents to remove matrix interferents. Studies have demonstrated effective application of QuEChERS for multi-residue PAE analysis in different oil matrices. [1]
Gel Permeation Chromatography (GPC): This technique separates compounds based on molecular size, effectively separating smaller PAE molecules from larger lipid components in edible oils. While providing excellent clean-up for complex oil matrices, GPC requires specialized instrumentation and is more time-consuming than other approaches. [1]
This protocol provides a validated method for simultaneous determination of 15 phthalate esters in edible oils using gas chromatography-mass spectrometry, adapted from established procedures with enhancements for improved reliability and sensitivity. [1] [4]
Materials and Reagents:
Sample Preparation Procedure:
GC-MS Analysis Conditions:
This protocol describes a rapid, non-destructive method for quantitative detection of dibutyl phthalate (DBP) in edible oils using Fourier Transform Near-Infrared spectroscopy combined with chemometric modeling. [2]
Materials and Instrumentation:
Sample Preparation and Spectral Acquisition:
Chemometric Modeling with Improved Arctic Puffin Optimization (IAPO):
The following workflow diagram illustrates the complete FT-NIR methodology for plasticizer detection in edible oils:
Figure 1: Experimental workflow for FT-NIR analysis of plasticizers in edible oils
The analysis of complex spectral data for plasticizer detection requires sophisticated chemometric approaches to extract meaningful information and build predictive models. Both unsupervised and supervised pattern recognition techniques are employed for different analytical objectives.
Principal Component Analysis (PCA): This unsupervised method is used for exploratory data analysis to identify natural clustering, detect outliers, and reduce dimensionality. However, PCA performs less effectively with nonlinear and highly cross-correlated spectral data commonly encountered in edible oil analysis. [2]
Partial Least Squares (PLS) Regression: As a supervised technique, PLS regression establishes relationships between spectral variables (X-matrix) and concentration data (Y-matrix). This method is particularly effective for quantitative analysis when combined with appropriate variable selection techniques. For DBP determination in edible oils, PLS models achieved R² values of 0.943-0.972 depending on variable selection approach. [2]
Support Vector Machine (SVM): This classification algorithm has demonstrated excellent performance for qualitative discrimination of plasticizer-contaminated oils. In SERS analysis of extra virgin olive oil, SVM achieved 100% correct classification rate, outperforming PLS-DA and k-nearest neighbors (KNN) approaches. [5]
Swarm Intelligence Algorithms: Methods such as Particle Swarm Optimization (PSO), Sparrow Search Algorithm (SSA), and Arctic Puffin Optimization (APO) algorithm have been applied to feature selection problems in spectral analysis. These algorithms effectively explore solution spaces and identify potential solutions to optimization problems by using information shared among individuals in a population. The Improved Arctic Puffin Optimization Algorithm (IAPO) incorporates good point set initialization and differential mutation strategies to enhance global search capability and reduce susceptibility to local optima. [2]
Rigorous method validation is essential to establish the reliability, accuracy, and precision of analytical methods for plasticizer detection in edible oils. Key validation parameters should be assessed according to international guidelines.
Table 2: Method Validation Parameters for Plasticizer Detection in Edible Oils
| Validation Parameter | Acceptance Criteria | GC-MS Method Performance | FT-NIR Method Performance |
|---|---|---|---|
| Linearity Range | R² > 0.990 | 0.001-1 mg/L (R² > 0.999) | 0.8-20 mg/kg |
| Limit of Detection (LOD) | Signal/Noise ≥ 3 | 0.001-2.000 μg/L | ~1 mg/kg |
| Limit of Quantification (LOQ) | Signal/Noise ≥ 10 | 0.001-2.000 μg/L | 0.8 mg/kg |
| Recovery (%) | 70-120% | 70.50-112.00% | N/A (indirect method) |
| Precision (RSD%) | <15% | 0.59-7.54% | RMSEP: 1.096 mg/kg |
| Specificity/Selectivity | No interference | High (MS detection) | Medium (chemometrics dependent) |
The comprehensive analysis of plasticizers in edible oils requires a multifaceted analytical approach combining sophisticated instrumentation with appropriate sample preparation and data analysis techniques. While chromatographic methods (particularly GC-MS and LC-MS/MS) remain the gold standard for confirmatory analysis with high sensitivity and specificity, spectroscopic techniques (FT-NIR, SERS) offer promising alternatives for rapid screening and quality control applications. The selection of methodology should be guided by specific analytical requirements including needed detection limits, sample throughput, available resources, and required compliance with regulatory standards.
The continuing development of microextraction techniques addresses the need for greener analytical methods with reduced solvent consumption, while advances in chemometric algorithms enhance the capability of spectroscopic methods to handle complex oil matrices. Future directions in plasticizer analysis will likely focus on miniaturized devices for field testing, high-throughput automation for routine monitoring, and expanded scope to include emerging alternative plasticizers whose use is increasing due to regulatory restrictions on traditional phthalates. The implementation of robust analytical methods remains crucial for ensuring edible oil safety, regulatory compliance, and protection of public health from plasticizer exposure.
This protocol describes a Dispersive Micro Solid-Phase Extraction combined with Dispersive Liquid-Liquid MicroExtraction (DμSPE-DLLME) method for the preconcentration and extraction of adipate and phthalate esters from distillates and similar samples [1].
The sample preparation workflow involves two main extraction and concentration steps, which are visualized in the diagram below.
Step-by-Step Instructions:
DμSPE (Pre-concentration and Clean-up):
Elution of Analytes:
DLLME (Further Concentration):
Analysis:
The DμSPE-DLLME method's effectiveness was evaluated, and key performance metrics for the target adipate (DEHA) are summarized in the table below.
Table 1: Analytical Performance Data for DEHA using DμSPE-DLLME-GC-FID [1]
| Performance Metric | Value for DEHA |
|---|---|
| Linear Dynamic Range | 50–10000 µg/L |
| Limit of Detection (LOD) | 30 µg/L |
| Limit of Quantification (LOQ) | 100 µg/L |
| Enrichment Factor (EF) | 420 |
| Relative Recovery (%) (in rose water) | 91 |
When adapting this protocol for your research, please consider the following points:
The entire analytical process, from sample to result, is summarized in the following workflow diagram.
The DμSPE-DLLME method using an AlFu nano MOF sorbent provides a highly efficient, sensitive, and robust approach for analyzing adipate esters like DEHA in complex samples. Its high enrichment factor and good recovery make it particularly suitable for monitoring trace levels of these compounds in environmental and food-related matrices.
Here is the detailed workflow for the Vortex-Assisted Liquid-Liquid Microextraction (VA-LLME) method using a natural hydrophobic deep eutectic solvent (HDES) for determining plasticizers in liquid samples like kombucha [1].
The VA-LLME method using Thymol:OctA HDES has been validated for the analysis of plasticizers in beverages [1].
| Performance Metric | Reported Result |
|---|---|
| Recovery (%) | 67 - 120% |
| Limits of Detection (LOD) | 0.07 - 5.45 µg/L |
| Limits of Quantification (LOQ) | Reported per compound, e.g., DBP and DMP were quantified in real samples |
| Linearity (R²) | ≥ 0.9938 |
| Repeatability (RSD%) | Satisfactory (specific values not provided in source) |
Understanding the source and mechanism of plasticizer contamination is crucial for designing relevant extraction experiments.
Plasticizers like phthalates and adipates are not chemically bound to the polymer matrix (e.g., PVC). They can migrate via volatilization (e.g., in high heat), exudation (into solid contact materials), or extraction (into liquids in contact) [2]. This protocol is designed to analyze the last scenario, which is critical for food, beverages, and environmental water samples.
I hope these detailed application notes and protocols empower your research on plasticizer analysis. Should you require further specifics on a particular analyte or matrix, please do not hesitate to inquire.
1. Introduction This document provides a detailed protocol for the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of This compound (CAS 849-99-0), a compound used as a plasticizer. The method employs a robust mobile phase system of acetonitrile, water, and phosphoric acid, suitable for both analytical quantification and preparative isolation of impurities [1].
2. Materials and Methods
2.1. Instrumentation The method is designed for a standard HPLC system comprising:
2.2. Reagents and Chemicals
2.3. Chromatographic Conditions The table below summarizes the optimized method parameters.
| Parameter | Specification |
|---|---|
| HPLC Column | Newcrom R1 (or equivalent C18 with low silanol activity) [1] |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm (or 3 µm for UPLC applications) [1] |
| Mobile Phase A | Water with phosphoric acid [1] |
| Mobile Phase B | Acetonitrile with phosphoric acid [1] |
| Mobile Phase Ratio | Information not specified in search results; requires experimental optimization |
| Elution Mode | Isocratic or Gradient (specific gradient profile not provided in search results) |
| Flow Rate | 1.0 mL/min (for conventional HPLC; adjust for UPLC) |
| Column Temperature | Ambient or controlled (e.g., 25-35°C) |
| Injection Volume | 10-20 µL |
| Detection Wavelength | To be determined experimentally (e.g., 205-220 nm for esters) |
2.4. Mobile Phase Preparation: Critical Considerations Accurate mobile phase preparation is critical for method reproducibility.
3. Experimental Protocol
3.1. Sample Preparation
3.2. System Equilibration and Analysis
4. Troubleshooting and Notes
The following workflow diagram summarizes the experimental procedure.
While the core method provides a starting point, full application requires experimental optimization and validation. Key parameters to investigate include:
This method can be adapted for the analysis of related compounds, such as phthalate esters, though separation conditions may require modification [5].
Dicyclohexyl adipate (DCHAd, CAS No. 849-99-0) is an adipate ester plasticizer with the molecular formula C₁₈H₃₀O₄ and a molecular weight of 310.43 g/mol [1] [2]. It is used in various applications, including polymers and plastics, to improve flexibility. As regulatory scrutiny of phthalate plasticizers intensifies, analytical methods for monitoring alternative plasticizers like DCHAd in consumer products, food, and the environment have become increasingly important [3]. These Application Notes provide detailed protocols for the determination of this compound using mass spectrometry-compatible chromatography, ensuring high sensitivity and selectivity for researchers and drug development professionals.
The analysis of this compound can be performed using various chromatographic techniques coupled with mass spectrometry. The table below summarizes the key parameters for each method:
Table 1: Summary of Analytical Methods for this compound
| Method Type | Separation Column | Mobile Phase / Carrier Gas | Key MS Parameters | Sample Preparation | Applications |
|---|---|---|---|---|---|
| LC-MS/MS (Reversed-Phase) [2] | Newcrom R1 (or equivalent C18) | MeCN/Water with 0.1% Formic Acid (replaces phosphoric acid for MS-compatibility) | ESI(+), MRM transitions specific to DCHAd | Protein precipitation, SPE, QuEChERS [3] | Pharmaceutical analysis, pharmacokinetics |
| GC-MS/MS (for volatile derivatives) [4] | DB-5MS UI (30 m × 0.25 mm, 0.25 µm) | Helium, 1.0 mL/min | Electron Ionization (EI), Precursor Ion → Product Ion | Solvent extraction (THF/Hexane), polymer dissolution [4] | Polymer analysis, medical devices, food packaging |
This method is ideal for direct analysis of this compound without derivatization and is suitable for thermolabile matrices.
This method offers high chromatographic resolution and leverages robust EI mass spectra libraries.
Diagram Title: Analytical Workflow for this compound
Robust analytical methods require validation to ensure reliability. The following table summarizes typical acceptance criteria and performance data for plasticizer analysis, which can be applied to DCHAd.
Table 2: Method Validation Parameters and Typical Performance Criteria
| Validation Parameter | Acceptance Criteria | Typical Performance for Plasticizer Analysis |
|---|---|---|
| Linearity & Range | R² > 0.99 | R² > 0.99 observed for phthalates and adipates [4] [5] |
| Accuracy (Recovery %) | 70-120% | 70-117% for PAEs and DEHA in food matrices [5] |
| Precision (%RSD) | ≤20% | 1.8-17.8% for GC-MS/MS of plasticizers [4] |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.5-10 ng/g in biological tissues [5] |
| Matrix Effect (%) | -20 to +20% | Mostly soft effects (-20 to +20%) reported [5] |
The detailed LC-MS/MS and GC-MS/MS protocols outlined in these Application Notes provide robust and sensitive methods for the determination of this compound in various matrices. The LC-MS/MS method is advantageous for its specificity and ability to handle complex samples with minimal thermal degradation, while the GC-MS/MS method offers excellent separation efficiency and the benefit of extensive EI spectral libraries. Adherence to the described sample preparation techniques and method validation parameters is crucial for obtaining reliable data for quality control, regulatory compliance, and research in drug development.
Adipate esters are synthetic compounds primarily used as plasticizers to impart flexibility, durability, and cold resistance to polymer materials commonly used in food packaging, including polyvinyl chloride (PVC), vinyl chloride copolymers, and polystyrene [1] [2]. Among these, di(2-ethylhexyl) adipate (DEHA) and diisooctyl adipate (DOA) are extensively utilized in PVC films for food packaging due to their excellent plasticizing properties [1] [2]. Unlike chemical bonds, adipate esters are physically incorporated into polymer matrices through weak interactions, making them susceptible to migration into food products, especially under elevated temperatures or prolonged contact periods [1] [3]. This migration poses significant public health concerns as adipate esters are recognized as endocrine-disrupting compounds that can interfere with hormonal processes and metabolic functions even at low exposure levels [1]. Regulatory agencies worldwide have established strict limits for specific adipate esters; for instance, the European Food Safety Authority has set a total daily intake limit for DEHA at 0.3 mg kg⁻¹ body weight [1]. Similarly, China's GB 9685-2016 standard specifies a specific migration limit (SML) of 18 mg/kg for DEHA and a group SML of 60 mg/kg for related substances [4]. These regulations underscore the critical need for robust, sensitive, and accurate analytical methods to monitor adipate ester levels in food contact materials and ensure consumer safety.
Globally, regulatory standards for food contact materials are continuously evolving to address emerging safety concerns regarding plasticizer migration. The European Union's framework, under Regulation (EC) No 1935/2004, mandates that all food contact materials must not transfer their constituents into food in quantities that could endanger human health [5]. Commission Regulation (EU) No 10/2011 specifically governs plastic materials and articles, establishing migration limits and requiring that non-listed substances (including many non-intentionally added substances or NIAS) not exceed 0.01 mg/kg in food or food simulants [3].
China has recently strengthened its regulatory approach with updated national standards. Effective September 16, 2025, the new GB 31604.30-2025 standard supersedes GB 31604.30-2016, providing updated methods for determining phthalate ester content and migration in food contact materials [6]. Simultaneously, Amendment No. 1 to GB 9685-2016, effective March 16, 2025, specifies stricter migration limits and updated requirements for additives used in food contact materials [6] [4]. These regulatory developments highlight the increasing global emphasis on monitoring plasticizer migration and the necessity for advanced analytical methodologies to ensure compliance.
Table 1: Regulatory Limits for Select Adipate Esters in Food Contact Materials
| Adipate Ester | CAS Number | Regulatory Standard | Specific Migration Limit (SML) | Additional Notes |
|---|---|---|---|---|
| Bis(2-ethylhexyl) adipate (DEHA) | 103-23-1 | EU Framework | 0.3 mg kg⁻¹ body weight (TDI) | Total daily intake limit [1] |
| Bis(2-ethylhexyl) adipate (DEHA) | 103-23-1 | China GB 9685-2016 | 18 mg/kg | Specific compound limit [4] |
| Adipate Esters (Group) | - | China GB 9685-2016 | 60 mg/kg (SML(T)) | Group limit for substances in Appendix B, Group 32 [4] |
Effective sample preparation is crucial for accurate adipate ester determination due to the complex matrices of food contact materials and potential interferents. Recent advancements have focused on microextraction techniques that offer enhanced sensitivity, reduced solvent consumption, and improved selectivity.
Dispersive Micro Solid Phase Extraction (DµSPE) coupled with Dispersive Liquid-Liquid Microextraction (DLLME) has emerged as a powerful approach for preconcentrating adipate esters from complex samples. This combined technique utilizes innovative sorbents such as aluminum-based nano metal-organic frameworks (AlFu MOF), which exhibit high surface area and selective adsorption properties. The typical procedure involves: adding 30 mg of AlFu nano MOF sorbent to a 5 mL sample aliquot, vigorously shaking for 5 minutes to facilitate analyte adsorption, followed by centrifugation at 5000 rpm for 5 minutes. The sorbent is then separated and eluted with 150 µL of methanol, with the eluent used as the disperser solvent in the subsequent DLLME step [1].
For solid food simulants like Tenax, sequential extraction with organic solvents such as ethanol or methanol is recommended, typically performed three times with concentration under a gentle nitrogen stream to enhance sensitivity [3]. Ultrasonic-assisted extraction has also been successfully applied to solid food matrices, as demonstrated in the analysis of packaged curry paste, where it achieved recoveries of 88-98% for DEHA [7].
Gas Chromatography (GC) coupled with various detectors remains the workhorse for adipate ester analysis due to the compounds' volatility and thermal stability.
GC-Mass Spectrometry (GC-MS): This technique provides high sensitivity and selective identification through characteristic mass fragments. A validated HS-SPME-GC/MS method for determining DEHA in beer achieved impressive detection limits of 0.006-0.590 µg/L, with coefficients of determination (R²) ranging from 0.963 to 0.999 [8]. The recovery rates for this method ranged between 74-101%, demonstrating excellent accuracy [8].
GC-Flame Ionization Detection (GC-FID): While less sensitive than MS detection, GC-FID offers robust quantitative analysis for adipate esters. A study analyzing DEHA in packaged curry paste reported a limit of detection of 12 µg/L and a linear dynamic range between 25 µg/L to 60 mg/L with R² > 0.99 [7].
Liquid Chromatography (LC) techniques are gaining prominence, particularly for multi-analyte methods that simultaneously determine various plasticizer classes.
LC-Tandem Mass Spectrometry (LC-MS/MS): When coupled with turbulent flow chromatography (TFC) for online purification, LC-MS/MS enables rapid, sensitive determination of multiple plasticizers with minimal sample preparation. This approach has been successfully validated for foodstuffs, face masks, and indoor air samples, showing acceptable recoveries between 50-125% and relative standard deviations (RSDs) below 20% [9].
Ultra-High Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS): This high-resolution technique provides accurate mass measurements for both targeted analysis and identification of non-intentionally added substances (NIAS) in food contact materials [3].
Table 2: Performance Characteristics of Analytical Methods for Adipate Ester Determination
| Analytical Method | Sample Matrix | Target Analytes | Limit of Detection | Recovery (%) | Linear Range |
|---|---|---|---|---|---|
| HS-SPME-GC/MS [8] | Beer | DEHA, six phthalates | 0.006-0.590 µg/L | 74-101% | Not specified |
| Ultrasonic + GC-FID [7] | Packaged curry paste | DEHA, DEHP | DEHA: 12 µg/L; DEHP: 25 µg/L | DEHA: 88-98%; DEHP: 91-99% | 25 µg/L to 60 mg/L |
| DµSPE-DLLME-GC [1] | Distillates in plastic bottles | DEHA, BHT, phthalates | Not specified | Not specified | Not specified |
| TFC-LC-MS/MS [9] | Foodstuffs, face masks, air | Ten phthalates, four alternatives, 20 OPEs | 0.001-2.08 ng g⁻¹ (food) | 50-125% | Not specified |
This protocol is adapted from the method validated for beer analysis [8] and is suitable for aqueous and alcoholic food simulants.
Materials and Reagents:
Procedure:
GC-MS Conditions:
This protocol utilizes metal-organic frameworks for enhanced extraction efficiency [1].
Synthesis of AlFu Nano MOF Sorbent:
Extraction Procedure:
The following workflow diagram illustrates the DµSPE-DLLME method:
This advanced protocol enables simultaneous determination of adipates, phthalates, and organophosphate esters [9].
Materials:
Extraction:
TFC-LC-MS/MS Conditions:
Robust quality control measures are essential for reliable adipate ester determination. The use of deuterated internal standards is strongly recommended to correct for matrix effects and procedural variations [8]. Method validation should include determination of linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
For the HS-SPME-GC/MS method, excellent linearity (R² = 0.963-0.999) has been demonstrated, with precision expressed as relative standard deviations ranging from 3.56% to 27.86% [8]. The TFC-LC-MS/MS method showed acceptable recoveries between 50-125% and RSDs lower than 20% across different matrices [9]. Method detection limits should be established based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ [7].
Regular analysis of procedural blanks is critical to monitor potential contamination from laboratory materials, as plasticizers are ubiquitous in laboratory environments. Additionally, quality control samples including method blanks, matrix spikes, and duplicate samples should be incorporated into each analytical batch to ensure ongoing method performance.
The accurate determination of adipate esters in food contact materials requires sophisticated analytical approaches that balance sensitivity, selectivity, and practicality. Traditional techniques like GC-MS and GC-FID remain reliable workhorses, while advanced methodologies incorporating novel sorbents such as MOFs and automated online purification through turbulent flow chromatography represent the cutting edge in plasticizer analysis. The continuously evolving regulatory landscape, exemplified by China's recently updated GB 31604.30-2025 standard, underscores the importance of robust analytical methods for compliance monitoring and consumer protection. As research continues to reveal the health implications of plasticizer exposure, further refinements in analytical sensitivity, throughput, and scope will be essential for comprehensive safety assessment of food contact materials.
The ammonium formate version of the QuEChERS method combined with Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully applied and validated for extracting similar plasticizers (like DEHA) from complex biological samples, including fish and squid [1] [2].
The table below summarizes the key validation parameters from this study, which can serve as a benchmark for your own analysis of dicyclohexyl adipate:
| Parameter | Performance Data |
|---|---|
| Applicable Matrices | Fish species (Scomber colias, Katsuwonus pelamis), Squid (Loligo gahi) [1] |
| Linearity (Determination Coefficient, R²) | > 0.99 for all matrix-matched calibration curves [1] [2] |
| Lowest Calibration Levels | Range of 0.5–10 ng/g (wet weight) [1] |
| Mean Recovery | 70 - 117% [1] [2] |
| Recovery Precision (Relative Standard Deviation) | ≤ 20% [1] [2] |
| Matrix Effects | Soft (between -20% and +20%) for most analytes in fish; mostly medium with moderate ion suppression in squid [1] |
The following workflow outlines the sample preparation and analysis steps. You can use this to create a standard operating procedure.
Here is a detailed breakdown of the methodology based on the research:
Based on the methodological details, here are answers to potential FAQs that could arise during analysis.
Q1: What recovery rates should I expect for adipates like DCHA in complex matrices? While the study did not test this compound (DCHA) specifically, it successfully analyzed Di(2-ethylhexyl) adipate (DEHA) and several phthalates. For these, mean recovery values were between 70% and 117% with an RSD of ≤20% [1] [2]. You can use this range as a performance benchmark for your method. Recovery outside this range may indicate an issue with the extraction efficiency.
Q2: How significant are matrix effects, and how can I mitigate them? Matrix effects are a critical challenge. The study found that they were "soft" (between -20% and +20%) for most analytes in fish, but squid samples showed "mostly medium" effects with moderate ion suppression [1]. To manage this:
Q3: What is a suitable internal standard for this analysis? The provided research does not specify the internal standards used. For compounds like DEHA and phthalates, stable isotope-labeled analogs (e.g., DEHP-d4 or DEHA-d4) are typically the best choice as they closely mimic the chemical behavior of the analyte and correct for losses during sample preparation and matrix effects.
Adipates, such as bis(2-ethylhexyl) adipate (DEHA), are common plasticizers. Their ubiquity in lab environments makes them a frequent source of background contamination. The following table summarizes common issues and solutions.
| Contamination Source | Symptoms | Corrective & Preventive Actions |
|---|---|---|
| Labware & Solvents [1] [2] | High baseline noise; contamination blanks; inaccurate quantification. | Use glass, aluminum, or PTFE wherever possible. Use high-purity solvents and run procedural blanks [1]. |
| Sample Preparation [1] | Unstable results; low recovery rates; carry-over contamination. | Implement d-SPE clean-up (e.g., QuEChERS) to remove interfering compounds from the sample matrix [1]. |
| Volatile Compound Loss [2] | Low recovery for specific compounds during sample collection. | For filter-based air sampling, account for potential losses of higher volatility compounds during collection [2]. |
| Instrumentation & Calibration [2] | Poor sensitivity; inaccurate identification; inability to detect trace levels. | Use GC-HRMS (Orbitrap) for high sensitivity. Use internal standards (e.g., DBP-d4) for accurate quantification [1] [2]. |
Q1: What is the most critical step to prevent initial contamination in adipate analysis? The most critical step is the selection of labware and solvents. Avoid using any plastic containers, tubing, or caps that can leach adipates. Instead, use glass, stainless steel, aluminum foil, and polyterafluoroethylene (PTFE). All solvents must be of high purity, and procedural blanks should be analyzed to monitor background levels [1] [2].
Q2: My recovery rates for adipates are low. How can I improve them? Low recovery can stem from several issues. First, ensure your extraction technique is optimized; Accelerated Solvent Extraction (ASE) has been shown to provide high extraction efficiencies (78-101%) for adipates and phthalates [1]. Second, incorporate a clean-up step like dispersive Solid-Phase Extraction (d-SPE) to remove co-extracted matrix components that can interfere with analysis [1]. Finally, always use a suitable deuterated internal standard to correct for losses during sample preparation [2].
Q3: What instrumental method is recommended for the trace-level analysis of adipates like DEHA? For reliable trace-level detection and quantification, Gas Chromatography coupled with high-resolution Mass Spectrometry (GC-HRMS) is highly recommended. Using GC-Orbitrap-MS, for example, allows for achieving very low limits of detection (in the picogram per microliter range), which is crucial for accurately measuring adipates in complex environmental or biological matrices [2].
Below is a detailed methodology adapted from validated procedures for determining DEHA and other plasticizers in bee pollen and atmospheric particles [1] [2].
1. Sample Collection & Storage
2. Sample Preparation & Extraction
3. Instrumental Analysis: GC-HRMS
The table below compiles key performance metrics from a validated method for analyzing DEHA and phthalates, providing a benchmark for your own methods [2].
| Analytical Metric | Target Performance | Achieved Value (for DEHA/PAEs) |
|---|---|---|
| Limit of Detection (LOD) | As low as possible | 5.5 - 17 pg/μL [2] |
| Extraction Efficiency | Close to 100% | 78% - 101% [2] |
| Matrix Effect (ME) | Minimal | Should be monitored; use internal standard for correction [1] |
| Recovery Percentage (%R) | Consistent and high | Methodology should be validated to achieve acceptable %R [1] |
The following diagram illustrates the core experimental workflow for adipate analysis, highlighting key steps for contamination control.
Diagram Title: Experimental Workflow for Adipate Analysis
What are the primary sample preparation methods for extracting plasticizers like DCHP from complex matrices? Researchers commonly use several techniques. Liquid-Liquid Extraction (LLE) is a traditional method but can be prone to emulsion formation. Solid-Phase Extraction (SPE) using sorbents like Oasis HLB or Chromabond HLB is popular for cleaner extracts and is amenable to automation [1] [2]. The QuEChERS method is also widely applied for its efficiency and effectiveness in complex food matrices [1] [3].
How can I deal with emulsion formation during Liquid-Liquid Extraction? Emulsions are a common challenge. You can try several approaches:
The table below outlines common problems, their potential causes, and solutions based on established analytical principles and methods for similar compounds.
| Problem | Potential Cause | Suggested Solution |
|---|
| Low Recovery | Inefficient transfer from sample matrix, strong binding to matrix components, or incomplete elution (in SPE). | - Use a validated SPE protocol (e.g., Chromabond HLB, 200 mg sorbent, elution with 10 mL ethyl acetate) [2].
Here are detailed methodologies for two key extraction techniques you can adapt for DCHP.
This protocol, validated for DCHP and other plasticizers in water, can be a foundation for your methods [2].
This method, used for phthalate esters in royal jelly, is highly adaptable for fatty samples where DCHP may be present [3].
The following diagram outlines a general decision-making workflow for selecting and troubleshooting an extraction method for DCHP.
For the separation of Diisopropyl adipate, a reverse-phase HPLC method has been established using a Newcrom R1 column, which is a C18-based column with low silanol activity [1].
The table below summarizes the core parameters of this method:
| Parameter | Specification |
|---|---|
| Application Analyte | Diisopropyl adipate [1] |
| Column | Newcrom R1 (C18, low silanol activity) [1] |
| Method Type | Reverse Phase (RP) HPLC [1] |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid [1] |
| MS-Compatible Modification | Replace Phosphoric Acid with Formic Acid [1] |
| Scalability | Scalable to preparative separation for isolating impurities [1] |
| Special Notes | 3 µm particle columns are available for fast UPLC applications [1] |
Selecting the right column is crucial and depends on the specific adipate ester and sample matrix.
The following diagram illustrates the workflow for selecting and troubleshooting a column for adipate separation:
Here are answers to common questions users might encounter during their experiments.
Q: What should I do if my peaks are poorly resolved or smeared?
Q: My method works but I need it to be faster for high-throughput analysis. What are my options?
Q: How can I make my adipate separation method compatible with Mass Spectrometry (MS)?
Q: I am working on isolating impurities from a mixture for further analysis. Can I scale this method?
This technical support content is structured to first provide a direct, actionable solution for a specific adipate ester, then build upon that with broader strategies and troubleshooting. The diagrams, created with DOT language, adhere to your specifications for color, contrast, and label distance.
The table below summarizes various sample preparation methods used for the determination of plasticizers in edible oils.
| Method Name | Core Principle | Sample & Solvent Example | Key Advantages | Key Challenges/Limitations |
|---|---|---|---|---|
| Traditional LLE [1] | Distribution between two immiscible solvents. | 0.5g oil + 40 mL hexane-saturated ACN [1]. | Simple to perform; no expensive instruments required [1]. | High solvent consumption; time-consuming (>15 min); potential for emulsion formation [1]. |
| Liquid-Phase Microextraction (LPME) [1] | Miniaturized version of LLE to reduce solvent use. | Various modes exist (e.g., DLLME) [1]. | More environmentally friendly; lower solvent consumption [1]. | Can be more complex to optimize. |
| Dispersed Liquid-Liquid Microextraction (DLLME) [1] | A ternary system (sample, dispersant, extractant) forms fine droplets for efficient extraction. | 0.5mL sample; Dispersant: DMSO; Extractant: Chloroform [1]. | Very low solvent consumption; high extraction efficiency [1]. | Requires optimization of dispersant and extractant. |
| Oiling-Out Assisted LLE (OA-LLE) [2] | Uses the "oiling-out" effect of triacylglycerols to separate them from volatiles in a hexane/methanol bilayer. | 5g oil; Solvents: Hexane, Methanol, Dichloromethane [2]. | Efficient for a wide range of volatiles; less susceptible to matrix effects; no heating needed [2]. | Multi-step process; requires handling of multiple solvents. |
Here are detailed steps for two key LLE methods applicable to edible oils.
This method is ideal for minimizing solvent use and achieving high enrichment factors [1].
This method is highly effective for isolating volatile aroma compounds from edible oils by leveraging the "oiling-out" effect [2].
The following diagram illustrates the OA-LLE workflow:
OA-LLE Workflow for Volatile Compounds
Q1: How can I prevent emulsion formation during LLE of edible oil samples? Emulsions are a common problem due to the complex matrix of oils. Using a salt (e.g., sodium chloride) to saturate the aqueous phase can help break emulsions by reducing the solubility of analytes in the aqueous phase and changing the ionic strength. Gentle inversion mixing instead of vigorous shaking can also prevent their formation. If an emulsion forms, centrifugation is often the most effective way to break it [1].
Q2: What is the most critical parameter to optimize in LLE methods? The choice of extraction solvent is paramount. The solvent must be immiscible with the sample (oil) and have a high affinity for the target analytes to ensure a favorable distribution coefficient. For lipophilic compounds in oils, solvents like n-hexane, acetonitrile (hexane-saturated), and dichloromethane are commonly used [1] [2]. The solvent's polarity should match that of your target analytes.
Q3: My extraction efficiency for polar analytes is low. What can I do? Consider using a microextraction technique like DLLME with a more polar extraction solvent or a solvent modifier. Alternatively, the OA-LLE method has demonstrated efficiency in extracting a broad range of compounds with varying polarities (log Pow from -0.3 to 8.4) from a strong oil matrix, making it a robust choice for diverse analytes [2].
Q4: Are there any greener alternatives to traditional LLE? Yes, microextraction techniques like DLLME and LPME were developed with green chemistry principles in mind. They significantly reduce the volume of organic solvents used (often to the µL or mL level), making them more environmentally friendly and safer compared to traditional LLE, which can consume over 40 mL of solvent per sample [1].
Here are answers to common problems, formatted in a question-and-answer style for a technical support center.
1. Q: How can I prevent or break emulsions that won't separate? A: Emulsion formation is a very common challenge in LLE, often occurring when samples contain high amounts of surfactant-like compounds (e.g., phospholipids, proteins, or fats) [1]. You can address this by:
2. Q: My method has low recovery and poor sensitivity. What factors should I optimize? A: Low recovery often stems from suboptimal contact between the phases. The key is to achieve a high-quality, stable cloudy state. The extraction efficiency is directly linked to the degree of dispersion: finer droplets create a larger surface area for mass transfer, leading to better recovery [3] [4].
3. Q: What is the best way to systematically develop and optimize a DLLME method? A: Using Experimental Design (DoE) is the most efficient approach. DLLME has many interacting parameters, and DoE helps you find the optimal conditions with fewer experiments [5] [6].
For your guides, here are summarized protocols and key data from the literature.
Table 1: Optimized Protocol for Phthalate Esters and Di(2-ethylhexyl) Adipate This protocol, using a ternary solvent mixture, can serve as a reference for adipate analysis [9].
| Parameter | Specification |
|---|---|
| Target Analytes | Five phthalate esters & Di(2-ethylhexyl) adipate (DEHA) |
| Extraction Solvent | Ternary mixture: Dichloromethane, Chloroform, Carbon tetrachloride |
| Dispersive Solvent | Dimethyl formamide (DMF) |
| Dispersion Method | Rapid injection of solvent mixture into aqueous sample |
| Phase Separation | Centrifugation |
| Sedimented Phase Treatment | 250 µL sedimented phase is heated at 75°C for 5 min to evaporate excess solvent |
| Injection Volume | 2 µL (into GC system) |
| Method Performance | LOD: 0.03–0.15 µg/L; LOQ: 0.09–0.55 µg/L; Enrichment Factors: 980–4500 |
Table 2: Impact of Emulsification Method on Dispersion and Sensitivity Choosing the right dispersion method is crucial for method sensitivity [3] [4].
| Emulsification Method | Degree of Dispersion (Cloudy State Quality) | Emulsion Stability | Relative Method Sensitivity |
|---|---|---|---|
| Solvent-Assisted (SA-DLLME) | High | ~1810 seconds | Highest |
| Ultrasound-Assisted (UA-DLLME) | High | ~2070 seconds | High |
| Air-Assisted (AA-DLLME) | Medium | Information Missing | Medium |
| Vortex-Assisted (VA-DLLME) | Lower | Information Missing | Lower |
The following diagram integrates the key concepts from the search results into a practical workflow for developing and troubleshooting a DLLME method.
The search results I obtained provide a strong foundation for general DLLME troubleshooting but contain limited specific data on extracting adipates like DEHA. Here’s how you can proceed:
The table below summarizes common issues, their causes, and solutions to help you achieve high recovery and clean extracts.
| Problem | Possible Causes | Recommended Solutions |
|---|
| Low Recovery [1] [2] | • Incorrect sorbent chemistry (polarity mismatch) [1] • Elution solvent too weak or at wrong pH [1] • Insufficient elution volume [1] • Analyte has greater affinity for loading solvent [2] | • Select sorbent with matching retention mechanism (e.g., Reversed-Phase for non-polar adipates) [1]. • Increase organic percentage or adjust pH to neutralize analyte for elution [1]. • Increase elution volume; use two smaller aliquots instead of one large one [1] [3]. • Adjust sample pH; dilute sample with a weaker solvent; decrease loading flow rate [2]. | | Poor Reproducibility [1] [2] | • Sorbent bed dried out before sample loading [1] • Flow rate too high during sample application [1] • Inconsistent sample pre-treatment [2] • Cartridge overloaded [1] | • Do not let sorbent dry between conditioning and loading; re-activate if it does [1]. • Lower loading flow rate to ~1 mL/min for sufficient contact time [4] [1]. • Follow a consistent sample prep method; ensure analytes are fully dissolved [2]. • Reduce sample amount or use a cartridge with higher capacity [1]. | | Insufficient Cleanup (Impure Extracts) [1] [2] | • Wash solvent strength is too weak [1] • Wrong purification strategy [1] • Sample requires pre-treatment [2] | • Optimize wash solvent to use the strongest possible that still retains the analyte [4]. • Choose a more selective sorbent (e.g., Ion-exchange > Normal-phase > Reversed-phase) [1]. • Pre-treat sample to remove proteins, lipids, or particulates [2]. | | Flow Rate Issues [1] [2] | • Particulate clogging [1] • High sample viscosity [1] • Packing/bed density variations [1] | • Filter or centrifuge samples before loading; use a pre-filter [1]. • Dilute sample with a matrix-compatible solvent to lower viscosity [1]. • Use a controlled manifold or pump for reproducible flows [1]. |
1. How do I choose the right sorbent for my analyte? Sorbent selection is the most critical step. The general rule is to match the sorbent's retention mechanism to the chemistry of your analyte [1]. For non-polar to moderately polar analytes like adipates, a reversed-phase sorbent (e.g., C18) is typically a good starting point [5]. If your analyte has ionizable groups, a mixed-mode or ion-exchange sorbent provides greater selectivity and can lead to cleaner extracts [4].
2. What is the purpose of the conditioning step, and can I skip it? No, conditioning should not be skipped. Its purpose is to activate the sorbent bed by wetting it with a strong organic solvent (like methanol) and then preparing it with a solvent that matches your sample matrix. This ensures the sorbent has maximum and consistent capacity for your analyte. Letting the sorbent dry out after conditioning is a common mistake that leads to poor reproducibility [4] [3].
3. How can I optimize the wash and elution steps? The goal is to be "brave" with your solvents [4].
4. How do I determine the correct sorbent mass and cartridge size? The sorbent mass needed depends on the sample load and the sorbent's capacity [4].
Here is a generalized, step-by-step protocol for a reversed-phase SPE cleanup. You should optimize each step for your specific adipates and matrix [5] [3].
The following diagram visually summarizes the key steps and decision points in the SPE cleanup process.
Sample preparation is critical for reliable analysis. The table below summarizes key methods used for complex matrices like edible oils.
| Matrix | Sample Preparation Method | Key Details | Associated Performance | Citation |
|---|---|---|---|---|
| Edible Oils | Liquid-Liquid Extraction (LLE) | Used hexane-saturated acetonitrile; noted high solvent consumption (40 mL) and long extraction time. | LODs: 0.1–4.0 µg/kg | [1] |
| Edible Oils | Dispersed Liquid-Liquid Microextraction (DLLME) | Miniaturized, green approach; uses small volumes of dispersant and extraction solvent. | LODs: 0.007–0.023 µg/L | [1] |
| Various (Food, Air, Masks) | Turbulent Flow Chromatography (TFC) | On-line purification automates sample cleanup, reducing manual preparation time. | Recoveries: 50–125%, RSDs < 20% | [2] |
| Royal Jelly | Modified QuEChERS | Quick, Easy, Cheap, Effective, Rugged, and Safe method; often uses dispersive SPE for cleanup. | Effective for complex matrix | [3] |
Beyond the specific method, consider these general preparation strategies:
Issues often originate from the GC-MS instrument itself or the calibration process, especially for compounds like adipates.
| Problem Area | Specific Issue | Recommended Action | Citation |
|---|---|---|---|
| GC Inlet & Column | Contamination from previous runs; analyte adsorption at low concentrations. | Replace inlet liner, gold seal, and septa; cut 10-20 cm from the column front; perform regular maintenance. | [5] [6] |
| MS Ion Source | Dirty ion source; non-linear calibration curves; increasing response factors with concentration. | Clean the ion source thoroughly. For persistent issues, consider an "inert" source option from your instrument manufacturer. | [5] |
| Calibration Curve | Non-linearity and high %RSD for adipates. | Verify calibration standard purity and preparation. A dirty ion source is a likely culprit for non-linearity. | [5] |
| Carrier Gas & Supply | Contamination from gas cylinder or gas filters. | Replace the helium cylinder, especially if it is old, and change any moisture or nitrogen trap filters in the gas line. | [6] |
To systematically resolve sensitivity issues, you can follow a structured workflow that incorporates the strategies discussed. The diagram below outlines this troubleshooting process.
Researchers primarily use Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS) for separating and detecting adipate plasticizers. The choice between them often depends on the specific analytical challenges.
The following table summarizes the key performance characteristics of these methods as reported in recent literature:
| Method Feature | GC-MS SIM Method [1] | LC-MS/MS with TFC [2] |
|---|---|---|
| Target Analytes | 29 phthalates & 2 replacements (e.g., DEHA) | 10 phthalates, 4 alternatives (adipates, citrates), 20 OPEs |
| Key Challenge Addressed | Resolution of a wide range of phthalates/alternatives with diverse alkyl chains | Simultaneous analysis of multiple plasticizer classes in complex matrices |
| Sample Matrices | Edible oils, silicone wristbands | Foodstuffs, face masks, indoor air |
| Sample Preparation | Solid-Phase Extraction (SPE) evaluated to manage matrix effects | On-line purification via Turbulent Flow Chromatography (TFC) |
| Reported Performance | Limits of detection (LODs): 17–230 ng/mL; Reproducibility: <8% RPD | Recoveries: 50–125%; RSDs: <20% |
Here is a detailed methodology for a multi-plasticizer analysis using TFC, which you can present as a standard operating procedure [2].
The diagram below outlines the key steps of the method, from sample preparation to final analysis.
Sample Preparation:
On-line Purification and Analysis (TFC-LC-MS/MS):
Here are some common issues and solutions in a Q&A format for your FAQ section.
Q: I am experiencing poor resolution between different adipate plasticizers and phthalates in complex samples. What can I do?
Q: My recovery rates for adipates are inconsistent. How can I improve method accuracy?
Q: I need to analyze a wide range of plasticizers, but my current method is limited. What is a more comprehensive approach?
Q: I am using GC-MS and finding it difficult to resolve high molecular weight plasticizers. What should I check?
Extensive research documents that phthalate esters pose significant health risks, particularly to reproductive health and organ systems. The table below summarizes key toxicity findings and the experimental models used to identify them.
| Phthalate Ester | Observed Toxic Effects | Experimental Model & Protocol |
|---|
| DBP, DEHP, BBP [1] [2] | Malformations in male reproductive tract (e.g., epididymis, vas deferens), hypospadias, reduced anogenital distance, retained nipples/areolae, reduced fetal testosterone, Leydig cell adenomas [1]. | Model: Pregnant rats. Protocol: Oral administration (gavage) during critical gestational window (e.g., GD 6-19); offspring examined into adulthood [1] [3]. | | DCHP, DHP [3] | Increased liver weight, impaired triglyceride and enzyme (ALT, LDH, ALP) levels, hepatic congestion, inflammatory cell infiltration, hepatocyte degeneration, increased oxidative stress [3]. | Model: Pregnant rats (in-utero exposure). Protocol: Oral administration (gavage) at 20, 100, and 500 mg/kg/day from GD 6-19; liver analysis in adult offspring [3]. | | DCHP [4] | Activation of Pregnane X Receptor (PXR), leading to increased plasma cholesterol and ceramide levels, risk factors for cardiovascular disease [4]. | Model: Wild-type, tissue-specific PXR-knockout, and PXR-humanized mice. Protocol: Exposure studies with biochemical and lipidomic analysis [4]. | | Various Phthalates [2] [5] | Testicular atrophy, oxidative stress, DNA damage, reduced sperm quality, disrupted steroidogenesis; in females, reduced estradiol, ovulation issues, and ovarian toxicity [2]. | Models: Rodents (in vivo), human epidemiological studies, and in vitro cell assays. Protocols: Varied exposure regimens with histological, hormonal, and biochemical endpoint analysis [2]. |
The molecular mechanisms of phthalate toxicity are complex. The following diagram outlines two key signaling pathways identified in the research:
The search results reveal very little specific toxicology data for This compound (CAS 849-99-0).
To build a complete comparison guide, I suggest you take the following steps to find the missing information on this compound:
"this compound" AND (toxicity OR teratogenic OR "reproductive effects").
Adipate esters are frequently analyzed together with phthalic acid esters (PAEs) as both are common plasticizers. The general workflow involves sample preparation to extract and clean up the analytes, followed by instrumental separation and detection.
The table below summarizes the core principles of the two main chromatographic techniques used, with examples from the literature:
| Technique | Separation Principle | Common Detectors | Reported Applications (from search results) |
|---|---|---|---|
| GC-MS | Separates compounds based on volatility and interaction with the column coating [1] [2]. | Mass Spectrometer (MS) | Simultaneous determination of phthalates and adipates in human serum [3]; analysis in tap and wastewater [1]; analysis in edible oils [2]. |
| HPLC | Separates compounds based on polarity using a liquid mobile phase and solid stationary phase [4] [5]. | Photodiode Array (PDA/DAD), Fluorescence (FLD), Mass Spectrometer (MS) | Quantification of phthalates in bottled water [4]; analysis in olive oil and wine [6]. |
Most recent methods for complex matrices use Mass Spectrometry as the detector due to its high sensitivity and ability to provide confirmatory data [2]. One study developed a Solid-Phase Extraction (SPE) HPLC-PDA method for bottled water, which achieved separation of six phthalates using a C18 column and a gradient mobile phase of ammonium acetate buffer and a methanol-isopropanol mixture [4].
This protocol is adapted from a method for determining phthalates in bottled water, which can serve as a foundational approach for adipates [4].
Sample Preparation (Solid-Phase Extraction):
HPLC Analysis Conditions:
The following diagram illustrates the complete analytical workflow, from sample preparation to final analysis and data interpretation.
| Matrix | Extraction Technique | Key Experimental Conditions | Target Analytes (Relevant to Dicyclohexyl Adipate) | Performance Data (for cited analytes) | Citation |
|---|---|---|---|---|---|
| Edible Oils | Liquid-Liquid Extraction (LLE) | Solvent: n-hexane saturated acetonitrile; Sample: 0.5 g oil to 40 mL solvent [1] |
Multiple Phthalates (e.g., DMP, DEP, DBP, DEHP) | LODs: 0.1–4.0 µg/kg [1] | [1] |
| Edible Oils | Dispersed Liquid-Liquid Microextraction (DLLME) | Extraction solvent: Chloroform; Disperser solvent: DMSO; Sample: 0.5 mL oil [1] | Multiple Phthalates (e.g., DMP, DEP) | LODs: 0.007–0.023 µg/L [1] | [1] |
| Plant Distillates | DµSPE-DLLME | Sorbent: Aluminium-based nano MOF; Analysis: GC-MS [2] | Di(2-ethylhexyl) adipate (DEHA), DIBP, DNBP, DEHP | LODs: 0.2–0.7 µg/L; Recovery: ~90% [2] | [2] |
| Tap & Waste Water | Solid-Phase Extraction (SPE) | Sorbent: Chromabond HLB (200 mg); Elution: 10 mL Ethyl Acetate; Sample: 50 mL water [3] | Di(2-ethylhexyl) adipate (DEHA), Multiple Phthalates | LOQs: 0.82–71 ng/L; Recovery: 75–112% [3] | [3] |
| Diverse Matrices | Targeted GC-MS | Column: TG-5MS; Sample Prep: Solid Phase Extraction (SPE) [4] | 29 Phthalates & 2 replacements (e.g., DEHA, DEHT) | LODs: 17–230 ng/mL; RSD: <8% [4] | [4] |
Here are detailed methodologies for the two most broadly applicable techniques from the search results, which can serve as a starting protocol for your own investigation into this compound.
This method, adapted from a study on tap and wastewater, is ideal for recovering analytes from liquid samples [3].
This combined method is highly effective for complex or oily samples, leveraging the clean-up of DµSPE and the high enrichment of DLLME [2].
The following diagram illustrates the logical workflow for developing and validating an extraction method for a new analyte like this compound, based on the principles from the cited research.
To create your comparison guide for this compound, I suggest the following path:
The table below summarizes a performance ranking of various plasticizers used in medical PVC materials, as evaluated against seven key parameters [1]. A lower total score indicates better overall performance.
| Plasticizer (Abbreviation) | Efficiency Factor | Relative Cost | Compatibility | Chemical Resistance | Long-Term Aging | Migration | RBC Hemolysis | Total Points |
|---|---|---|---|---|---|---|---|---|
| DEHP (Reference) | 2 | 1 | 3 | 3 | 3 | 3 | 1 | 16 |
| TOTM | 5 | 4 | 1 | 1 | 1 | 1 | 4 | 17 |
| DINCH | 5 | 3 | 3 | 3 | 3 | 3 | 2 | 22 |
| DOTP/DEHT | 4 | 1 | 3 | 3 | 3 | 4 | 4 | 22 |
| BTHC (Citrate) | 7 | 7 | 2 | 2 | 2 | 2 | 3 | 25 |
| ATBC (Citrate) | 2 | 5 | 6 | 6 | 6 | 6 | 6 | 37 |
| DOA (Adipate) | 1 | 6 | 7 | 6 | 7 | 7 | 6 | 40 |
Evaluation Parameters Explained [1]:
For researchers looking to replicate or design comparative studies, the following methodologies are commonly used in the literature to assess plasticizer performance in PVC blends [2].
The diagram below outlines a general workflow for the development and evaluation of a new plasticizer, from molecular design to final performance assessment.
| Species | Skin Microsomes Efficiency (min⁻¹ mg⁻¹) | Skin Cytosol Efficiency (min⁻¹ mg⁻¹) |
|---|---|---|
| Human | 1.3 - 4.2 | 2.4 - 67 |
| Minipig | 1.2 - 4.2 | 18 - 61 |
| Rat | 580 - 1100 | 80 - 100 |
Source: Comparative Study, Pharm Res. 2006 [1]
This data shows rat skin esterase efficiency is two to three orders of magnitude higher than human and minipig skin in microsomes. Human and minipig skin fractions show very similar kinetics, supporting the use of minipigs as a valuable model for human skin metabolism [1].
The diagram below outlines the primary metabolic pathway for Di-2-ethylhexyl adipate (DEHA), a common plasticizer, in humans. This is based on in vitro studies with human liver microsomes [2].
The key steps are:
The comparative data on skin esterases was generated using these methods [1]:
For the DEHA pathway [2]:
The most current information comes from a 2024 open-access study in the Microchemical Journal, which developed a specific method for determining DCHA and other plasticizers in bee pollen [1]. The core parameters of this method are summarized below.
| Parameter | Specification |
|---|---|
| Application | Determination of plasticizers (including DCHA) in bee pollen [1] |
| Analytical Technique | Gas Chromatography coupled to Mass Spectrometry (GC-MS) [1] |
| Extraction Method | QuEChERS (Quick, Easy, Cheap, Effective, Rugged & Safe) [1] |
| Limit of Detection (LOD) | 0.07 mg/kg [1] |
| Limit of Quantification (LOQ) | 0.23 mg/kg [1] |
The following workflow diagram outlines the key steps involved in the method described above.
This protocol involves specific steps to ensure accurate measurement [1]: